molecular formula C9H14Cl2N2 B13111203 (R)-2-(Pyrrolidin-3-yl)pyridinedihydrochloride

(R)-2-(Pyrrolidin-3-yl)pyridinedihydrochloride

Cat. No.: B13111203
M. Wt: 221.12 g/mol
InChI Key: BGUUYWWZFAOANT-YCBDHFTFSA-N
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Description

®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, forming a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride typically involves the cycloaddition of pyridine N-imine with alkyl derivatives, followed by condensation reactions. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides access to pharmacologically active derivatives .

Industrial Production Methods

Industrial production methods for ®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride include:

  • Pyrrolo[3,4-b]pyridine derivatives
  • Pyrrolo[3,4-b]quinoline derivatives

Uniqueness

What sets ®-2-(Pyrrolidin-3-yl)pyridinedihydrochloride apart from similar compounds is its unique combination of a pyrrolidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]pyridine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m1../s1

InChI Key

BGUUYWWZFAOANT-YCBDHFTFSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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